N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide
Description
N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a morpholine ring at the 2-position and an oxolane (tetrahydrofuran) carboxamide group at the 5-position. This compound is structurally analogous to kinase inhibitors and other therapeutic agents targeting intracellular signaling pathways, though its specific biological activity remains under investigation.
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-12(11-2-1-5-20-11)16-10-8-14-13(15-9-10)17-3-6-19-7-4-17/h8-9,11H,1-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWUOQAVPHWRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the morpholine and oxolane rings. One common method involves the reaction of 2-chloropyrimidine with morpholine under basic conditions to form 2-(morpholin-4-yl)pyrimidine. This intermediate is then reacted with oxirane-2-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide can be represented by the following molecular formula:
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
The compound features a morpholine ring and a pyrimidine moiety, which are crucial for its biological activity. The oxolane (tetrahydrofuran) component contributes to the compound's solubility and stability.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in cancer proliferation, such as PI3K (phosphoinositide 3-kinase) . The inhibition of PI3K is particularly relevant for targeting various types of cancers, including breast and prostate cancer.
Case Study: Inhibition of PI3K
A study demonstrated that derivatives of pyrimidine compounds effectively inhibited PI3K activity, leading to reduced cell proliferation in cancer models. The findings suggest that this compound may share similar mechanisms of action .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of compounds containing morpholine and pyrimidine structures. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Study: Neuroprotection in Cellular Models
In vitro studies have demonstrated that morpholine-containing compounds can enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival . This suggests potential therapeutic applications for this compound in neurodegenerative disorders.
Antimicrobial Activity
Research has indicated that certain pyrimidine derivatives possess antimicrobial properties. The incorporation of morpholine groups may enhance the efficacy of these compounds against various bacterial strains.
Case Study: Antimicrobial Efficacy
A series of studies evaluated the antibacterial activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results showed that modifications to the pyrimidine structure significantly improved antimicrobial potency . this compound could be a candidate for further exploration in this area.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | PI3K inhibition | |
| Neuroprotective | Modulation of cell survival pathways | |
| Antimicrobial | Disruption of bacterial cell walls |
Mechanism of Action
The mechanism of action of N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be identified through patent literature and crystallographic databases. Below is a comparative analysis based on available evidence:
Structural Similarities and Differences
N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide (Patent ): Core Structure: Shares a pyrimidine scaffold substituted with a tetrahydrofuran derivative. Key Differences: Incorporates a quinoline-cyano group and a piperidine-acetamide side chain, which may confer distinct binding affinities compared to the morpholine-based compound. Functional Impact: The quinoline group likely enhances π-π stacking interactions with hydrophobic protein pockets, while the piperidine moiety may alter pharmacokinetics (e.g., half-life).
Comparison: The dimethylamino group may improve solubility but could reduce blood-brain barrier penetration compared to the oxolane carboxamide in the target compound.
N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide vs. Morpholine-Containing Kinase Inhibitors: Morpholine Role: Morpholine is a common substituent in kinase inhibitors (e.g., PI3K/mTOR inhibitors) due to its ability to act as a hydrogen-bond acceptor.
Key Research Findings
- Synthetic Accessibility: The oxolane carboxamide group simplifies synthesis compared to the multi-step routes required for quinoline-cyano analogs in patent compounds .
- Selectivity: The absence of a quinoline moiety in the target compound may reduce off-target effects observed in Patent Compound 1 (e.g., hERG channel inhibition).
Biological Activity
N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C15H22N4O3. Its structure includes a morpholine ring attached to a pyrimidine core, which is known to influence its biological properties. The oxolane (tetrahydrofuran) moiety contributes to the compound's solubility and bioavailability.
This compound primarily functions as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for various cellular processes, including growth, survival, and metabolism. Aberrant activation of PI3K is linked to several cancers and inflammatory diseases, making this compound a candidate for therapeutic intervention.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance:
- Inhibition of PI3K : Compounds with similar structures have shown the ability to inhibit PI3K activity effectively, leading to reduced cell proliferation in cancer cell lines such as chronic lymphocytic leukemia and non-Hodgkin lymphoma .
- Cytotoxicity : Studies have reported IC50 values in the micromolar range against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds induce apoptosis in a dose-dependent manner .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | MEL-8 | 2.41 | Cell cycle arrest at G0-G1 phase |
Anti-inflammatory Effects
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties by modulating immune responses through PI3K inhibition. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of a structurally similar compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.65 µM to 2.41 µM, showcasing the compound's potential as a lead candidate for further development in oncology .
- Inflammatory Disease Model : In an animal model of inflammation, compounds targeting the PI3K pathway demonstrated reduced inflammatory markers and improved clinical outcomes, suggesting that this compound could be beneficial in treating chronic inflammatory conditions .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Unreacted morpholine | Incomplete coupling | Excess amine, prolonged reaction |
| Oxolane ring-opened product | Acidic hydrolysis | Neutral pH, inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
